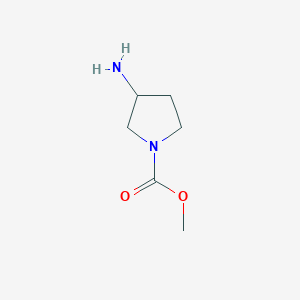

Methyl 3-aminopyrrolidine-1-carboxylate

Katalognummer B8806684

Molekulargewicht: 144.17 g/mol

InChI-Schlüssel: SSYCZLYRZHEWQM-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07595339B2

Procedure details

Add methyl chloroformate (460 μL, 560 mg, 6.0 mmol, 3.0 equiv) to a solution of 3-(tert-butoxycarbonylamino)pyrrolidine (TCI; 373 mg, 2.00 mmol, 1 equiv) and triethylamine (1.1 mL, 800 mg, 7.9 mmol, 3.9 equiv) in anhydr CH2Cl2 (4 mL). Vigorous gas evolution, a slight exotherm, and precipitation can occur. After stirring 30 min, rotary evaporate the reaction mixture (60° C.). Dissolve the resultant material in MeOH to quench any residual chloroformate and rotary evaporate the solution (60° C.). Add trifluoroacetic acid (5 mL) to this material causing gas evolution. Rotary evaporate the reaction solution (40° C.; azeotroping 2× with MeOH). Resultanting in a yellow oil then dissolve in MeOH (30 mL) and add hydroxide resin (Bio-Rad AG® 1-X8, 20-50 mesh; 9.3 g) to free-base the amine. Filter the mixture and evaporate the filtrate by rotary (40° C.; azeotroped 2× with CH2Cl2) to yield 914 mg (300%) of crude product as a light-brown oil. Mass spec indicates desired product is present. Absorb this oil to an SCX column (20 g) activated with 10% AcOH/MeOH. Push MeOH through the column to elute any non-amine material. Elute the product with 2.0 M NH3 in MeOH to yield 269 mg (93.2%) of 3-amino-pyrrolidine-1-carboxylic acid methyl ester as a yellow oil.

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]([O:4][CH3:5])=[O:3].C(OC([NH:13][CH:14]1[CH2:18][CH2:17][NH:16][CH2:15]1)=O)(C)(C)C.C(N(CC)CC)C>C(Cl)Cl>[CH3:5][O:4][C:2]([N:16]1[CH2:17][CH2:18][CH:14]([NH2:13])[CH2:15]1)=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

460 μL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OC

|

|

Name

|

|

|

Quantity

|

373 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)NC1CNCC1

|

|

Name

|

|

|

Quantity

|

1.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Vigorous gas evolution, a slight exotherm, and precipitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rotary evaporate the reaction mixture (60° C.)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolve the resultant material in MeOH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench any residual chloroformate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rotary evaporate the solution (60° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Rotary evaporate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction solution (40° C.; azeotroping 2× with MeOH)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Resultanting in a yellow oil then dissolve in MeOH (30 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add hydroxide resin (Bio-Rad AG® 1-X8, 20-50 mesh; 9.3 g) to free-base the amine

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by rotary (40° C.; azeotroped 2× with CH2Cl2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 914 mg (300%) of crude product as a light-brown oil

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |